helveticin J - 104708-98-7

helveticin J

Catalog Number: EVT-1508093
CAS Number: 104708-98-7
Molecular Formula: C19H21NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Helveticin J is primarily sourced from Lactobacillus helveticus, a lactic acid bacterium commonly found in dairy products. This organism is notable for its role in cheese production and fermentation processes. The genetic basis for the synthesis of helveticin J involves multiple gene clusters that encode the necessary components for its production, including a precursor peptide and transport proteins .

Classification

Helveticin J is classified as a Class III bacteriocin, which are typically large, heat-labile proteins with molecular weights exceeding 30 kDa. This classification distinguishes it from Class I and Class II bacteriocins, which are generally smaller and more stable under heat . The classification is based on structural characteristics, molecular weight, and the mechanisms through which these compounds exert their antimicrobial effects.

Synthesis Analysis

Methods

The synthesis of helveticin J involves several key steps, primarily governed by genetic expression within Lactobacillus helveticus. The genes responsible for its synthesis have been identified and characterized through molecular cloning techniques. These genes include those encoding the prebacteriocin helveticin J itself and associated regulatory proteins .

Technical Details

The production process typically begins with the transcription of the relevant genes into messenger RNA, followed by translation into the prebacteriocin. Post-translational modifications may occur, including cleavage of signal peptides to produce the active form of helveticin J. The bacteriocin is then transported out of the cell via ATP-binding cassette transporters, which facilitate its secretion into the surrounding medium .

Molecular Structure Analysis

Structure

The molecular structure of helveticin J has been characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The precise amino acid sequence contributes to its function and stability, with specific residues playing critical roles in its antimicrobial activity .

Data

The molecular weight of helveticin J is approximately 30 kDa, and it features a complex three-dimensional structure that is essential for its interaction with target bacterial membranes. Its structural integrity is crucial for maintaining activity under various environmental conditions .

Chemical Reactions Analysis

Reactions

Helveticin J exhibits potent antibacterial activity against various Gram-positive bacteria by disrupting their cell membranes. This action typically involves binding to specific receptors on the bacterial surface, leading to pore formation and subsequent cell lysis .

Technical Details

The bacteriocin's activity can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes. For instance, helveticin J is sensitive to heat and proteolytic degradation, which can diminish its efficacy in certain conditions .

Mechanism of Action

Process

The mechanism through which helveticin J exerts its antimicrobial effects involves several steps:

  1. Binding: The bacteriocin binds to receptors on the target bacterial membrane.
  2. Pore Formation: This binding leads to structural changes in the membrane, resulting in pore formation.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, causing leakage of cellular contents and ultimately leading to cell death .

Data

Studies have shown that helveticin J retains activity at neutral pH under both aerobic and anaerobic conditions, suggesting its potential utility in various food preservation applications .

Physical and Chemical Properties Analysis

Physical Properties

Helveticin J is a water-soluble peptide that exhibits stability at lower temperatures but is sensitive to high temperatures (above 100 degrees Celsius) where it can lose activity. Its solubility characteristics make it suitable for applications in liquid food matrices .

Chemical Properties

Chemically, helveticin J contains a variety of amino acids that contribute to its charge properties and stability. Its antimicrobial activity is often enhanced in acidic environments due to increased solubility and interaction with target membranes .

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography have been employed to purify helveticin J from fermentation broths, allowing for detailed characterization of its properties and activities .

Applications

Helveticin J has significant potential applications in food science and biotechnology:

  • Food Preservation: Its antimicrobial properties make it an attractive candidate for natural preservatives in dairy products.
  • Biotechnology: Research into bacteriocins like helveticin J continues to explore their use as alternatives to traditional antibiotics in clinical settings due to their specificity against pathogenic bacteria .
  • Functional Foods: Incorporating helveticin J into functional foods may enhance health benefits by promoting gut health through selective inhibition of harmful bacteria while preserving beneficial microbiota .
Introduction to Helveticin J

Discovery and Historical Context of Bacteriocins in Lactobacillus helveticus

The discovery of helveticin J in 1986 marked a pivotal advancement in understanding antimicrobial defenses in Lactobacillus helveticus. Isolated from strain L. helveticus 481, this bacteriocin demonstrated potent activity against closely related species, including L. helveticus 1846, L. bulgaricus 1373, and L. lactis 970. Key characteristics established in the original research included:

  • Heat Sensitivity: Complete inactivation after 30 minutes at 100°C [1].
  • Protease Susceptibility: Loss of activity upon exposure to proteolytic enzymes like trypsin and proteinase K [1] [2].
  • Bactericidal Mode: Rapid cell death in sensitive indicators under neutral pH, aerobic, and anaerobic conditions [1].

A critical breakthrough was the identification of its chromosomal origin. While L. helveticus 481 harbored an 8-megadalton plasmid (pMJ1008), plasmid-cured strains retained full helveticin J production and immunity. This provided unambiguous evidence that both bacteriocin synthesis and host immunity determinants resided on the chromosome, contrasting with plasmid-encoded bacteriocins like nisin [1] [8]. Subsequent research in 1990 cloned the hlv gene (encoding helveticin J) and confirmed its expression in heterologous hosts like Lactobacillus acidophilus, solidifying its genetic basis [8].

Table 1: Historical Milestones in Helveticin J Research

YearDiscoverySignificance
1986Initial characterization of helveticin J from L. helveticus 481First evidence of a chromosomally encoded LAB bacteriocin [1]
1990Cloning and sequencing of the hlv geneGenetic basis for production and immunity elucidated [8]
2022Identification of stress-induced helveticin production in L. helveticus 34.9Production enhanced under combined stressors (pH, temperature) [2]

Taxonomic and Functional Classification of Helveticin J as a Class III Bacteriocin (Bacteriolysin)

Helveticin J is classified within Class III bacteriocins (bacteriolysins), a group distinguished from smaller, modified peptides by three key attributes:

Structural and Physicochemical Properties

  • High Molecular Weight: Purified helveticin J migrates as a 37-kDa protein under denaturing conditions (SDS-PAGE), though it forms large aggregates (>300 kDa) in native states [1] [6].
  • Thermolability: Irreversible inactivation at temperatures >60°C [1] [3].
  • Sensitivity to pH and Enzymes: Active between pH 3.0–7.0 but degraded by proteases, confirming its proteinaceous nature [2] [6].

Genetic Organization

The hlv gene cluster spans 3,364 bp and includes:

  • Open Reading Frames (ORFs): ORF3 encodes the 37,511-Da helveticin J precursor, while ORF2 may encode an 11,808-Da protein of unknown function [8].
  • Promoter and Regulatory Elements: A non-coding region upstream of ORF2 contains putative promoter sequences, suggesting constitutive expression [8].
  • Immunity Mechanisms: Chromosomal genes adjacent to hlv confer producer self-protection, though specific immunity proteins remain uncharacterized [1] [8].

Table 2: Genetic and Biochemical Features of Class III Bacteriocins

FeatureHelveticin JEnterolysin AZoocin A
Molecular Weight37 kDa (monomer)35 kDa33 kDa
Gene LocationChromosomePlasmidChromosome
Producer StrainLactobacillus helveticusEnterococcus faecalisStreptococcus zooepidemicus
Post-Translational ModificationNone confirmedNoneGlycosylation
Primary TargetCell wall/cell membranePeptidoglycan hydrolysisPeptidoglycan hydrolysis

Functional Mechanism

Helveticin J induces sublethal damage to sensitive cells through multi-step impairment:

  • Cell Wall Disruption: Morphological changes in Gram-positive bacteria (e.g., L. delbrueckii), including cell swelling and wall perforations [2] [5].
  • Membrane Depolarization: Collapse of membrane potential and ATP leakage in Staphylococcus aureus [5].
  • Bacteriostatic Effect: Unlike bacteriolysins such as lysostaphin, helveticin J rarely causes complete lysis, reducing viability by ~40–60% in targets like Halobacillus hunanensis [2] [5].

Significance in Microbial Ecology and Industrial Applications

Microbial Ecology

In fermented ecosystems (e.g., dairy, plant brines), helveticin J shapes microbial competition by:

  • Niche Dominance: Suppressing phylogenetically related LAB competitors (L. bulgaricus, L. lactis), favoring L. helveticus persistence [1] [3].
  • Stress-Adaptive Production: Biosynthesis increases under combined stressors (e.g., acidic pH + elevated temperature), suggesting ecological role in resource competition during environmental fluctuations [2].
  • Biofilm Modulation: Preliminary data indicate interference with biofilm formation in sensitive strains, though mechanisms remain uncharacterized [5].

Industrial Potential

Helveticin J offers untapped value for food safety and biotechnology:

  • Natural Biopreservative: Broad-spectrum activity against spoilage organisms (Bacillus subtilis) and pathogens (Listeria monocytogenes, Staphylococcus aureus) [2] [9]. Unlike nisin (Class I), it avoids regulatory hurdles associated with "antibiotic" labeling [3] [10].
  • Synergistic Hurdle Technology: Enhances efficacy of physical (heat, HPP) or chemical (organic acids) treatments. For example, subinhibitory doses sensitize L. monocytogenes to mild heat [3] [7].
  • Non-Food Applications: Potential in historical building restoration by inhibiting halophilic bacteria (Halobacillus spp.) degrading stone surfaces [2].

Challenges and Innovations

  • Production Limitations: Low yields due to chromosomal encoding and lack of portable expression systems. Heterologous production in E. coli has been achieved but requires refolding for activity [9].
  • Purification Complexity: Aggregate formation necessitates multi-step purification (ultrafiltration, Sephadex chromatography), increasing cost [1] [8].
  • Engineering Solutions: Fusion tags (e.g., thioredoxin) improve solubility in recombinant systems, enabling structural studies [9].

Properties

CAS Number

104708-98-7

Product Name

helveticin J

Molecular Formula

C19H21NO3

Synonyms

helveticin J

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